N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide
Overview
Description
TH257 is a potent and selective allosteric inhibitor of LIM kinase 1 and LIM kinase 2. It targets a binding pocket induced by an αC and DFG-out conformation. The compound has shown significant selectivity and potency, making it a valuable chemical probe for studying LIM kinase 1 and LIM kinase 2 functions .
Mechanism of Action
Target of Action
TH-257, also known as N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide, is a potent inhibitor of LIMK1 and LIMK2 . These kinases belong to the family of cytoplasmic tyrosine-like kinases with dual specificity (serine/threonine and tyrosine) and play crucial roles in regulating the actin cytoskeleton .
Mode of Action
TH-257 is an allosteric inhibitor that targets a binding pocket induced by an αC and DFG-out conformation . It potently inhibits cofilin phosphorylation with IC50 values of 84 nM for LIMK1 and 39 nM for LIMK2 . This inhibition is highly selective, with no significant activity observed against the wider kinome at 1 μM .
Biochemical Pathways
The primary biochemical pathway affected by TH-257 is the regulation of the actin cytoskeleton. LIMK1 and LIMK2 signal downstream from Rho GTPases and are activated by phosphorylation of the activation loop by upstream kinases . The best characterized LIMK substrates are cofilin1 (non-muscle cofilin), cofilin2 (muscle cofilin), and destrin (actin depolymerizing factor, ADF). Phosphorylation of cofilin serine-3 inactivates the actin severing ability, promoting F-actin polymerization, stress fiber formation, and focal adhesion formation .
Pharmacokinetics
While TH-257 exhibits good biochemical and cellular potencies, its extremely rapid in vitro clearance renders it unsuitable as a potential in vivo tool . More research is needed to fully understand the ADME properties of TH-257 and their impact on bioavailability.
Result of Action
The molecular and cellular effects of TH-257’s action primarily involve changes in cell morphology and motility due to its regulation of the actin cytoskeleton . Inhibition of LIMK hyper-stabilizes mitotic spindles, inducing a G2/M cell cycle block, suggesting an important role for these kinases in microtubule dynamics .
Biochemical Analysis
Biochemical Properties
TH-257 functions as an allosteric inhibitor of LIMK1 and LIMK2 by targeting a binding pocket induced by an αC and DFG-out conformation. It potently inhibits cofilin phosphorylation with an IC50 of 84 nM for LIMK1 and 39 nM for LIMK2 . Cofilin is a key actin-binding protein that, when phosphorylated, loses its ability to sever actin filaments, leading to increased actin polymerization. By inhibiting LIMK1 and LIMK2, TH-257 prevents the phosphorylation of cofilin, thereby promoting actin depolymerization and affecting cell morphology and motility .
Cellular Effects
TH-257 has profound effects on various cell types and cellular processes. By inhibiting LIMK1 and LIMK2, TH-257 disrupts the actin cytoskeleton, leading to changes in cell shape, motility, and division. This disruption can result in the inhibition of cancer cell migration and invasion, making TH-257 a potential therapeutic agent for metastatic cancers . Additionally, TH-257 has been shown to induce a G2/M cell cycle block by hyper-stabilizing mitotic spindles, further inhibiting cell proliferation . The compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of LIMK1 and LIMK2 .
Molecular Mechanism
At the molecular level, TH-257 exerts its effects by binding to a unique pocket in LIMK1 and LIMK2, which is induced by an αC and DFG-out conformation. This binding prevents the kinases from phosphorylating their substrates, such as cofilin . The inhibition of cofilin phosphorylation leads to increased actin depolymerization, affecting various cellular processes dependent on the actin cytoskeleton. Additionally, TH-257’s selective inhibition of LIMK1 and LIMK2 ensures minimal off-target effects, making it a highly specific chemical probe for studying LIMK function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of TH-257 have been observed to change over time. The compound exhibits good biochemical and cellular potency, but its rapid in vitro clearance suggests that it may not be suitable as a long-term in vivo tool . Studies have shown that TH-257 remains stable under certain storage conditions, but its activity may degrade over extended periods. Long-term exposure to TH-257 in cell culture can lead to sustained inhibition of LIMK1 and LIMK2, resulting in prolonged effects on cell morphology and function .
Dosage Effects in Animal Models
The effects of TH-257 vary with different dosages in animal models. At lower doses, TH-257 effectively inhibits LIMK1 and LIMK2 activity, leading to changes in cell morphology and motility without significant toxicity . At higher doses, TH-257 may exhibit toxic or adverse effects, such as disruption of normal cellular functions and induction of apoptosis. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
TH-257 is involved in metabolic pathways related to the regulation of the actin cytoskeleton. By inhibiting LIMK1 and LIMK2, TH-257 affects the phosphorylation state of cofilin, which in turn influences actin dynamics and cellular metabolism . The compound’s interaction with LIMK1 and LIMK2 also impacts other signaling pathways and metabolic processes that are dependent on the actin cytoskeleton
Transport and Distribution
Within cells and tissues, TH-257 is transported and distributed through interactions with various transporters and binding proteins. The compound’s selective inhibition of LIMK1 and LIMK2 suggests that it may preferentially accumulate in cells and tissues where these kinases are highly expressed . Additionally, TH-257’s chemical properties, such as its solubility and stability, influence its distribution and localization within the cellular environment .
Subcellular Localization
TH-257’s subcellular localization is primarily determined by its interaction with LIMK1 and LIMK2. These kinases can shuttle between the cytoplasm and the nuclear compartment, and TH-257’s inhibition of their activity affects their localization and function . The compound may also interact with other proteins and signaling molecules that influence its subcellular distribution.
Preparation Methods
The synthesis of TH257 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is available in various purities and quantities for research purposes .
Chemical Reactions Analysis
TH257 undergoes various chemical reactions, primarily focusing on its role as an inhibitor. It does not exhibit significant off-target activity, making it highly selective. The compound is known to inhibit the phosphorylation of cofilin, a substrate of LIM kinase 1 and LIM kinase 2, with IC50 values of 84 nM and 39 nM, respectively .
Scientific Research Applications
TH257 has a wide range of scientific research applications:
Chemistry: Used as a chemical probe to study the functions of LIM kinase 1 and LIM kinase 2.
Biology: Helps in understanding the role of LIM kinases in cell morphology, motility, and apoptosis by regulating the actin cytoskeleton.
Medicine: Potential applications in treating diseases such as cancer, Alzheimer’s disease, and Fragile X syndrome. .
Comparison with Similar Compounds
TH257 is unique due to its high selectivity and potency as an allosteric inhibitor of LIM kinase 1 and LIM kinase 2. Similar compounds include:
TH263: A chemically related negative control compound.
LIMKi3: Another potent and selective inhibitor of LIM kinases.
LIJTF500025: A compound identified as a potent and selective inhibitor suitable for in vitro and in vivo studies
TH257 stands out due to its exquisite selectivity and minimal off-target activity, making it a preferred choice for research applications.
Properties
IUPAC Name |
N-benzyl-N-butyl-4-(phenylsulfamoyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-2-3-18-26(19-20-10-6-4-7-11-20)24(27)21-14-16-23(17-15-21)30(28,29)25-22-12-8-5-9-13-22/h4-17,25H,2-3,18-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCIWNGCMAKKEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of TH-257 and its effect on the cellular level?
A: TH-257 is a potent and selective inhibitor of LIM domain kinases 1 and 2 (LIMK1 and LIMK2) []. These kinases play a crucial role in regulating actin dynamics by phosphorylating and inactivating cofilin. By inhibiting LIMK1/2, TH-257 prevents cofilin phosphorylation, ultimately leading to decreased actin polymerization. This mechanism is particularly relevant in cellular processes such as proliferation and migration, making TH-257 a potential therapeutic agent for diseases like cancer and neurological disorders [].
Q2: How does TH-257 compare to other LIMK1/2 inhibitors in terms of potency and selectivity?
A: Research indicates that TH-257 exhibits superior potency and selectivity for LIMK1/2 compared to other investigated inhibitors []. Notably, a comparative assessment involving 17 LIMK1/2 inhibitors across various in vitro enzymatic and cellular assays highlighted TH-257's exceptional performance. This research identified TH-257, alongside LIJTF500025 and LIMKi3, as highly potent and selective inhibitors. Due to these favorable characteristics, these compounds hold significant promise as valuable pharmacological tools for in vitro and in vivo studies investigating LIMK function within biological systems [].
Q3: Are there specific research applications where TH-257 has proven particularly useful?
A: While research on TH-257 is ongoing, its identification as a potent and selective LIMK1/2 inhibitor makes it a valuable tool for studying the role of these kinases in various cellular processes. Given the implication of LIMK in diseases like cancer and neurological disorders [], TH-257 could facilitate the development of novel therapeutic strategies for these conditions.
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